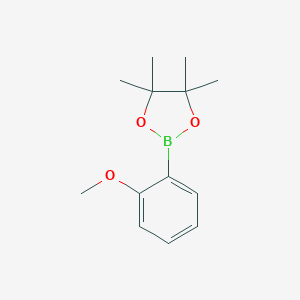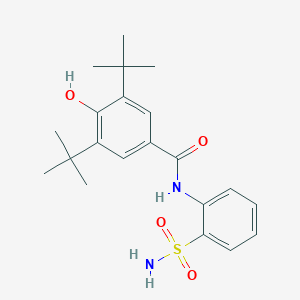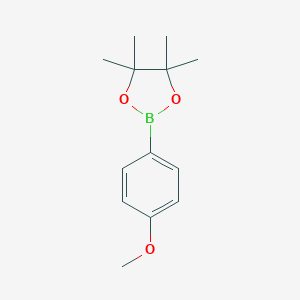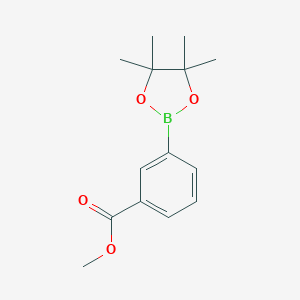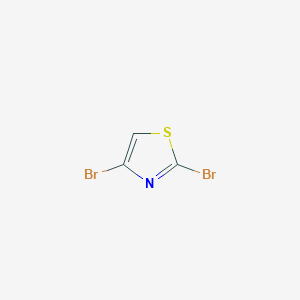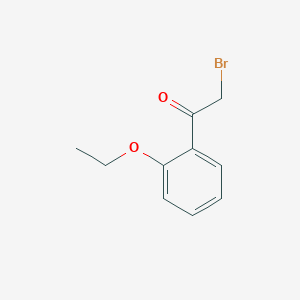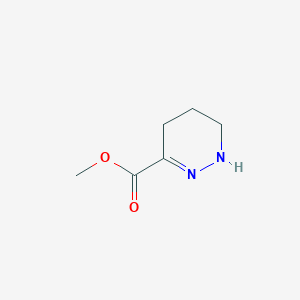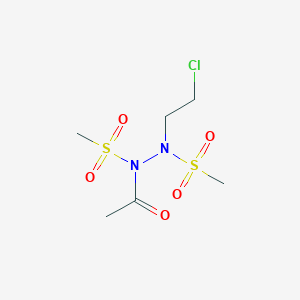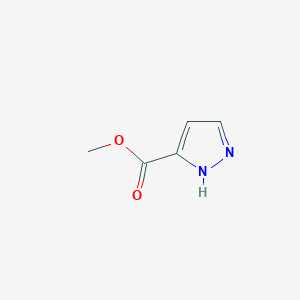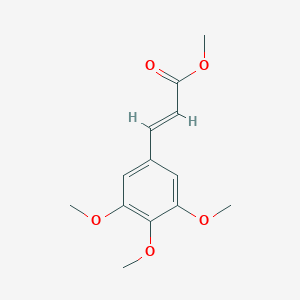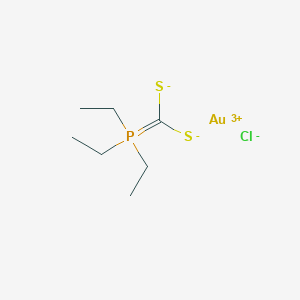
Aucl(S2CPEt3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aucl(S2CPEt3) is a gold compound that has gained significant attention in recent years due to its unique properties. This compound has been extensively studied for its potential use in the field of medicinal chemistry. It is a complex compound that has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of Aucl(S2CPEt3) is not fully understood. However, studies have suggested that it may act through the induction of oxidative stress in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Aucl(S2CPEt3) has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and reduce the production of reactive oxygen species. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Aucl(S2CPEt3) in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the main limitations of using Aucl(S2CPEt3) is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Aucl(S2CPEt3). One area of research is the development of more efficient synthesis methods, which would make this compound more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of Aucl(S2CPEt3) and its potential applications in the treatment of various diseases. Finally, there is a need for more studies to investigate the potential side effects of this compound, as well as its long-term safety.
Synthesemethoden
Aucl(S2CPEt3) can be synthesized through a variety of methods. One of the most common methods involves the reaction of gold(III) chloride with triethylphosphine sulfide in the presence of a reducing agent. The resulting compound is then purified through various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Aucl(S2CPEt3) has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
145874-60-8 |
|---|---|
Produktname |
Aucl(S2CPEt3) |
Molekularformel |
C7H15AuClPS2 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
gold(3+);(triethyl-λ5-phosphanylidene)methanedithiolate;chloride |
InChI |
InChI=1S/C7H17PS2.Au.ClH/c1-4-8(5-2,6-3)7(9)10;;/h9-10H,4-6H2,1-3H3;;1H/q;+3;/p-3 |
InChI-Schlüssel |
XTDFYBQGYCNHPI-UHFFFAOYSA-K |
SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Kanonische SMILES |
CCP(=C([S-])[S-])(CC)CC.[Cl-].[Au+3] |
Synonyme |
AuCl(S2CPEt3) JM 2469 JM-2469 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



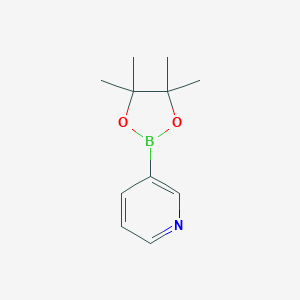
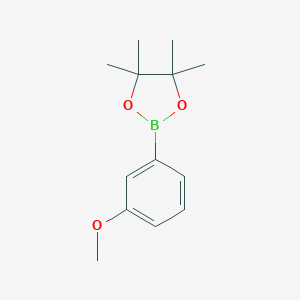
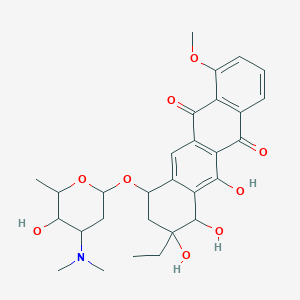
![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)
